3-chloro-N-methylpropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-6-9(7,8)4-2-3-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFPTYFTHBATEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro N Methylpropane 1 Sulfonamide
Classical Approaches to N-Alkyl Sulfonamide Formation
The traditional and most direct method for synthesizing N-alkyl sulfonamides, including 3-chloro-N-methylpropane-1-sulfonamide, involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org This approach is widely utilized due to its reliability and the general availability of the requisite starting materials.
Sulfonylation Reactions with Amines and Sulfonyl Chlorides
The cornerstone of classical sulfonamide synthesis is the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride. For the specific synthesis of this compound, this involves the reaction of 3-chloropropane-1-sulfonyl chloride with methylamine (B109427). The reaction proceeds via the formation of a sulfonamide bond (S-N bond), with the concurrent elimination of hydrogen chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base is crucial to drive the reaction to completion and to prevent the protonation of the amine reactant, which would render it non-nucleophilic. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. nih.gov
Variations in Reactant Precursors and Reaction Conditions
The efficiency of the sulfonylation reaction is influenced by several factors, including the nature of the solvent, the type of base used, and the reaction temperature. Aprotic solvents are generally preferred to avoid unwanted side reactions with the sulfonyl chloride. rsc.org
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Observations |
| 3-chloropropane-1-sulfonyl chloride | Methylamine | Triethylamine | Dichloromethane | 0 °C to room temp. | Standard conditions for aliphatic sulfonamide synthesis. |
| 3-chloropropane-1-sulfonyl chloride | Primary Amine | Pyridine | Acetonitrile (B52724) | Not specified | Pyridine can act as both a base and a catalyst. nih.gov |
| Sulfonyl chloride | Primary/Secondary Amine | None (Microwave) | Solvent-free | Elevated | Microwave irradiation can accelerate the reaction, avoiding the need for a base. rsc.org |
This table presents typical reaction conditions for the classical synthesis of sulfonamides based on general literature procedures. Specific yields for this compound under these exact conditions would require experimental determination.
The starting material, 3-chloropropane-1-sulfonyl chloride, is a commercially available liquid. sigmaaldrich.comthermofisher.com Its availability facilitates the straightforward synthesis of the target compound via this classical route. The reaction of 3-chloropropane-1-sulfonyl chloride with other primary amines has been documented, indicating its general utility in forming N-substituted propanesulfonamides.
Modern and Optimized Synthetic Routes
Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for the formation of sulfonamides. These modern routes often employ catalysts to achieve higher yields, greater selectivity, and milder reaction conditions compared to classical methods.
Catalyst-Mediated Synthesis of Sulfonamides
Catalytic systems, involving both transition metals and metal-free alternatives, have been developed to facilitate the construction of the sulfonamide linkage. These methods can offer advantages in terms of substrate scope and functional group tolerance.
Transition metal catalysts have been effectively used for the N-alkylation of sulfonamides, which represents an alternative pathway to N-alkyl sulfonamides. In this approach, a primary sulfonamide (e.g., 3-chloropropane-1-sulfonamide, if it were synthesized first) could be N-methylated. However, direct catalytic methods for the primary sulfonylation are also emerging.
Recent research has highlighted the use of various transition metals for C-H methylation, which, while not directly forming the S-N bond, represents a modern approach to introducing methyl groups that could be adapted. rsc.org For instance, iridium-catalyzed ortho C-H methylation of benzoic acids has been demonstrated, showcasing the potential for selective methylation in complex molecules. nih.gov While not a direct synthesis of the target compound, these methods illustrate the power of transition metals in specific bond formations.
More directly relevant is the transition metal-catalyzed N-alkylation of sulfonamides. For example, a manganese-catalyzed N-alkylation of sulfonamides using alcohols has been developed, though it is more established for benzylic and primary aliphatic alcohols rather than methylation.
In a push towards more sustainable and cost-effective chemistry, metal-free catalytic systems for sulfonamide synthesis have gained significant attention. These methods avoid the use of potentially toxic and expensive heavy metals.
One notable metal-free approach involves the direct construction of primary sulfonamides from sodium metabisulfite (B1197395), sodium azide (B81097), and an aryldiazonium salt, although this is specific to aryl sulfonamides. rsc.org Other metal-free methods have focused on the oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes. rsc.org
For the synthesis of N-alkyl sulfonamides, metal-free approaches often rely on activating the sulfonamide or the alkylating agent through alternative means. For instance, photocatalytic methods for the synthesis of acylsulfonamides have been developed, which operate under mild, transition-metal-free conditions. acs.org While this is for acylsulfonamides, the underlying principles of photocatalysis could potentially be adapted for N-alkylation.
| Catalyst System | Reactants | Reaction Type | Key Features |
| Iridium(I) complex | Benzoic acids, MeBF3K | C-H Methylation | High regioselectivity for ortho-position, late-stage functionalization potential. nih.gov |
| Nickel catalyst | Aromatic amides, MeOTs/NaI | C-H Methylation | Utilizes an electrophilic methyl source. rsc.org |
| Cobalt catalyst | Arenes, Me3B3O3 | C-H Methylation | Effective for late-stage functionalization of arenes. rsc.org |
| None (Photocatalyst) | Sodium organosulfinate, Hydroxamic acid | S-N Coupling | Transition-metal-free, mild conditions for acylsulfonamide synthesis. acs.org |
| None (Iodine/TBHP) | N-hydroxy sulfonamide, Amines | Sulfonylation | Metal-free, oxidative cleavage of S-N bond. rsc.org |
This table summarizes modern catalytic methods that could be conceptually applied or are related to the synthesis of functionalized sulfonamides.
Multi-Component Reactions Incorporating Sulfonamide Formation
Multi-component reactions (MCRs) are highly valued in medicinal and organic chemistry for their efficiency in building complex molecules from three or more starting materials in a single step, thereby reducing waste and saving time. rsc.orgacs.org While no specific MCR has been documented for the direct synthesis of this compound, several MCRs for the synthesis of the broader class of sulfonamides have been developed. These can be conceptually adapted for the target molecule.
One such approach is the copper-catalyzed three-component synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). rsc.org Although this method is primarily demonstrated for aryl sulfonamides, the principle of combining an amine, a source of SO2, and an organometallic reagent could potentially be extended to aliphatic systems. Another example involves a copper-catalyzed process using triarylbismuthines, nitro compounds, and sodium metabisulfite in deep eutectic solvents, offering a sustainable route to sulfonamides. rsc.org
A hypothetical MCR for this compound could involve the in-situ generation of a reactive sulfonyl species from a simpler sulfur source, which then reacts with 3-chloropropylamine (B7771022) and a methylating agent. However, the development of such a specific MCR remains a subject for future research.
Table 1: Examples of Multi-Component Reactions for Sulfonamide Synthesis
| Reaction Type | Components | Catalyst/Reagent | Potential Applicability to Target Compound |
| Copper-Catalyzed Sulfonylation | Boronic acid, Amine, SO2 Surrogate (DABSO) | Copper(II) catalyst | Potentially adaptable for aliphatic systems with suitable organoboron precursors. |
| Bismuth-Catalyzed Sulfonylation | Triarylbismuthine, Nitro Compound, Sodium Metabisulfite | Copper catalyst in Deep Eutectic Solvent | Primarily for aryl sulfonamides, adaptation to aliphatic substrates would be novel. |
| Ketenimine-based MCR | Dimethyl acetylenedicarboxylate, Aryl sulfonamide, Isocyanide | None | Generates sulfonamide-conjugated ketenimines, a different structural class. acs.org |
Chemo- and Regioselective Synthesis of this compound
Chemo- and regioselectivity are critical considerations in the synthesis of a molecule with multiple reactive sites like this compound, which contains a reactive chloride and an acidic N-H bond.
The most straightforward synthesis involves the reaction of 3-chloropropane-1-sulfonyl chloride with methylamine. This reaction is generally chemoselective, as the highly electrophilic sulfonyl chloride reacts preferentially with the nucleophilic amine over the alkyl chloride.
Reaction Scheme:
A key challenge in this synthesis is controlling the regioselectivity of potential side reactions. For instance, the resulting sulfonamide still possesses a reactive chloride, which could undergo nucleophilic substitution by an excess of methylamine, leading to the formation of a diamine-substituted byproduct. To mitigate this, the reaction is typically carried out under controlled temperature conditions and with a precise stoichiometry of the reactants.
Another aspect of regioselectivity arises if one were to start with 3-chloropropan-1-amine and attempt to introduce the sulfonylmethyl group. This would require a different synthetic strategy, likely involving protection of the amine before sulfonylation.
Recent advances in catalysis have led to methods for the regioselective functionalization of C-H bonds. For instance, regioselective remote C-H chlorination of alkane sulfonamides has been demonstrated, which could offer alternative routes to chloro-substituted sulfonamides. researchgate.net However, the application of such methods to the specific synthesis of this compound has not been reported.
Table 2: Factors Influencing Chemo- and Regioselectivity
| Factor | Influence on Synthesis | Desired Outcome |
| Reaction Temperature | Affects the rate of competing side reactions. | Low temperature to favor the primary reaction of sulfonyl chloride with amine. |
| Stoichiometry | Controls the availability of nucleophiles for side reactions. | Slight excess of the sulfonyl chloride to ensure full consumption of the amine without promoting further substitution. |
| Base | Neutralizes the HCl byproduct, preventing protonation of the amine. | A non-nucleophilic base to avoid competition with the primary amine. |
| Solvent | Can influence the solubility of reactants and intermediates. | Aprotic solvents are generally preferred for reactions involving sulfonyl chlorides. |
Challenges and Advances in Scalable Synthesis
The scalable synthesis of this compound presents several challenges common to the industrial production of fine chemicals and active pharmaceutical ingredients (APIs). pyglifesciences.com
Challenges:
Handling of Raw Materials: 3-chloropropane-1-sulfonyl chloride is a corrosive and moisture-sensitive reagent, requiring specialized handling and storage facilities. Methylamine is a flammable and toxic gas, also necessitating careful handling procedures.
Reaction Control: The reaction between the sulfonyl chloride and amine is exothermic and needs to be carefully controlled to prevent runaway reactions and the formation of impurities.
Impurity Profile: The formation of byproducts, such as the diamine-substituted compound or products from the hydrolysis of the sulfonyl chloride, must be minimized to ensure the purity of the final product.
Work-up and Purification: The separation of the product from the reaction mixture, which may contain unreacted starting materials, byproducts, and salts, can be challenging. Purification methods like crystallization or chromatography may be required, which can add to the cost and complexity of the process.
Waste Management: The generation of acidic waste (HCl) and potentially halogenated organic waste requires appropriate disposal and management strategies to minimize environmental impact.
Advances in Scalable Synthesis:
Advances in chemical engineering and process chemistry have led to solutions that can address some of these challenges.
Flow Chemistry: Continuous flow reactors offer significant advantages for handling hazardous reagents and controlling exothermic reactions. The small reaction volume at any given time enhances safety, and the precise control over reaction parameters can improve yield and purity.
Process Analytical Technology (PAT): The implementation of in-situ monitoring techniques (e.g., FT-IR, Raman spectroscopy) allows for real-time tracking of the reaction progress, enabling better control and optimization of the process.
Telescoped Reactions: Combining multiple synthetic steps into a one-pot or telescoped process can reduce the need for intermediate isolation and purification, leading to a more efficient and cost-effective synthesis. For instance, the formation of the sulfonyl chloride and its subsequent reaction with the amine could potentially be combined.
Alternative Reagents: Research into less hazardous and more sustainable reagents is ongoing. For example, the use of sulfamoyl inner salts as precursors to sulfonamides has been explored to avoid the use of sulfonyl chlorides. nih.gov
A patent for the preparation of alkanesulfonamides describes a direct synthesis from the corresponding sulfonyl chlorides and amines in specific solvents, aiming to produce a product pure enough for subsequent use without extensive purification. google.com Such approaches, focusing on solvent selection and reaction conditions to control precipitation and impurity profiles, are key to developing a scalable process for this compound.
3 Chloro N Methylpropane 1 Sulfonamide As a Key Building Block in Complex Molecule Synthesis
Strategies for Functional Group Transformation of the Chloro Moiety
The propyl chloride portion of the molecule serves as a versatile electrophilic handle. Its primary nature makes it highly amenable to a variety of functionalization reactions, primarily through nucleophilic substitution and, with modern methods, cross-coupling reactions.
The primary alkyl chloride in 3-chloro-N-methylpropane-1-sulfonamide is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This pathway allows for the direct and efficient introduction of a wide array of functional groups by displacing the chloride ion with a suitable nucleophile. organic-chemistry.orgnih.gov The reaction typically proceeds with a strong nucleophile in a polar aprotic solvent to maximize the reaction rate and minimize potential side reactions.
Common transformations involve the introduction of nitrogen, oxygen, sulfur, and carbon nucleophiles. For instance, reaction with sodium azide (B81097) provides a route to the corresponding propyl azide, a precursor for amines or triazoles. Similarly, cyanide salts can be used to extend the carbon chain by one atom, yielding a nitrile that can be further hydrolyzed to a carboxylic acid or reduced to an amine. These reactions are fundamental for elaborating the carbon skeleton and introducing key functionalities.
| Nucleophile | Typical Reagents and Conditions | Product Structure | Product Name |
|---|---|---|---|
| Azide (N₃⁻) | NaN₃, DMF, Heat | 3-azido-N-methylpropane-1-sulfonamide | |
| Cyanide (CN⁻) | NaCN, DMSO, Heat | 4-cyano-N-methylbutane-1-sulfonamide | |
| Amine (R₂NH) | R₂NH, K₂CO₃, MeCN | 3-(dialkylamino)-N-methylpropane-1-sulfonamide | |
| Thiolate (RS⁻) | RSH, NaH, THF | N-methyl-3-(alkylthio)propane-1-sulfonamide |
While historically challenging, the cross-coupling of sp³-hybridized carbon centers, such as primary alkyl chlorides, has seen significant advancements. rsc.org Modern nickel- and palladium-catalyzed protocols now enable the formation of carbon-carbon bonds from these relatively unreactive electrophiles. researchgate.netcapes.gov.bracs.orgnih.govnih.govresearchgate.net These methods typically employ specialized ligands that facilitate the difficult oxidative addition step and prevent deleterious side reactions like β-hydride elimination.
For this compound, this opens up possibilities for coupling with a range of organometallic reagents, including organoboranes (Suzuki coupling), organozincs (Negishi coupling), and organomagnesium compounds (Kumada coupling). For example, a nickel-catalyzed cross-electrophile coupling could forge a new C-C bond between the propyl chain and an aryl chloride. acs.orgnih.gov This allows for the direct connection of the sulfonamide-containing aliphatic chain to aromatic or vinylic systems, a valuable transformation in medicinal chemistry.
| Coupling Partner | Catalyst System (Example) | Reaction Type | Product Structure |
|---|---|---|---|
| Arylboronic acid (ArB(OH)₂) | Pd(OAc)₂ / PCy₃, Base | Suzuki Coupling | |
| Aryl chloride (Ar-Cl) | NiBr₂(dme) / PyBCamCN, Zn | Cross-Electrophile Coupling | |
| Alkylzinc halide (R-ZnBr) | Pd(Amphos)₂Cl₂, TMEDA | Negishi Coupling |
Derivatization Strategies Targeting the Sulfonamide Nitrogen
The sulfonamide nitrogen, though relatively unreactive, can be functionalized through various N-alkylation and N-arylation strategies. These transformations are key to modulating the steric and electronic properties of the sulfonamide group.
The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a sulfonamidate anion. This anion is nucleophilic and can react with electrophiles like alkyl or aryl halides. N-alkylation of secondary sulfonamides is a well-established process. tandfonline.comnih.gov However, in the case of this compound, intermolecular N-alkylation must compete with a potential intramolecular reaction (see 4.2.2). Careful selection of reaction conditions is therefore crucial.
N-arylation can be achieved through transition-metal-catalyzed methods, such as the Buchwald-Hartwig or Chan-Lam cross-coupling reactions, which pair the sulfonamide with an aryl halide or boronic acid, respectively. nih.govresearchgate.net Transition-metal-free methods using activated aryl partners have also been developed. nih.gov These reactions attach an aromatic ring directly to the sulfonamide nitrogen, yielding N-aryl-N-alkylsulfonamides.
| Reaction Type | Reagents and Conditions | Product Structure | Product Class |
|---|---|---|---|
| N-Alkylation | 1. NaH, THF 2. R-Br | N,N-dialkylpropane-1-sulfonamide | |
| N-Arylation (Buchwald-Hartwig) | Ar-Br, Pd₂(dba)₃, Ligand, Base | N-aryl-N-methylpropane-1-sulfonamide | |
| N-Alkylation (Borrowing Hydrogen) | R-CH₂OH, Mn(I) or Ir(III) catalyst | N,N-dialkylpropane-1-sulfonamide |
The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization. Upon deprotonation of the sulfonamide with a base, the resulting nitrogen-centered anion can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular SN2 reaction results in the formation of a five-membered ring, yielding an N-methylated sultam (a cyclic sulfonamide). nih.govnih.gov
This transformation is generally efficient and regioselective due to the thermodynamic favorability of forming five-membered rings. The resulting N-methyl-1,2-thiazolidine-1,1-dioxide is a valuable heterocyclic scaffold found in various biologically active molecules. This intramolecular pathway is often a primary consideration when designing reactions involving the sulfonamide nitrogen, as it can be a competing or the desired reaction pathway depending on the conditions. dnu.dp.ua
Cascade Reactions and Tandem Processes Utilizing this compound
The presence of two reactive sites allows for the design of cascade or tandem reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. nih.govnih.gov A plausible tandem process for this compound could involve an initial intermolecular reaction at one site, which then triggers a subsequent intramolecular reaction at the second site.
For example, a tandem nucleophilic substitution-cyclization could be initiated. Reaction with a bifunctional nucleophile, such as aminoethanol, could first involve the amine displacing the chloride to form an N-substituted intermediate. In a subsequent step, potentially under different conditions but in the same pot, the hydroxyl group of the newly introduced substituent could react with the sulfonamide nitrogen (e.g., via a Mitsunobu reaction) to form a larger heterocyclic ring system. Such strategies showcase the advanced synthetic potential of this building block to rapidly generate molecular complexity from a simple, linear starting material.
Advanced Spectroscopic and Analytical Methodologies for Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a suite of experiments, it is possible to map out the precise connectivity and chemical environment of each atom.
High-Resolution ¹H and ¹³C NMR Techniques
¹H NMR Spectroscopy: In a ¹H NMR spectrum of 3-chloro-N-methylpropane-1-sulfonamide, one would expect to observe distinct signals for each unique proton environment. The N-methyl group would likely appear as a singlet or a doublet (if coupled to the sulfonamide proton) in the upfield region of the spectrum. The three methylene (B1212753) groups of the propane (B168953) chain would present as multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing chloro and sulfonamide groups. The methylene group adjacent to the chlorine atom would be the most deshielded and thus appear at the highest frequency (further downfield), followed by the methylene group adjacent to the sulfonamide. The central methylene group would exhibit a chemical shift intermediate to the other two. Integration of these signals would confirm the presence of 3, 2, 2, and 2 protons for the N-methyl and the three propyl methylene groups, respectively.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals would be anticipated. The N-methyl carbon would resonate at a characteristic upfield position. The three methylene carbons of the propyl chain would have their chemical shifts determined by the electronegativity of their attached groups. The carbon bonded to the chlorine atom would be significantly downfield, while the carbon attached to the sulfonamide group would also be downfield relative to a simple alkane. The central methylene carbon would have the most upfield chemical shift of the three propyl carbons.
A hypothetical representation of the expected ¹H and ¹³C NMR chemical shifts is provided in the table below.
| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |
| N-CH ₃ | ~2.8 (d, J≈5 Hz) | ~30 |
| S-CH ₂- | ~3.2 (t, J≈7 Hz) | ~50 |
| -CH ₂- | ~2.2 (quint, J≈7 Hz) | ~25 |
| Cl-CH ₂- | ~3.7 (t, J≈7 Hz) | ~42 |
Note: These are estimated values and the actual experimental values may vary based on the solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'quint' a quintet.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the signals from one-dimensional NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, cross-peaks would be expected between the adjacent methylene groups of the propane chain, confirming their connectivity. A cross-peak would also be anticipated between the N-H proton of the sulfonamide and the N-methyl protons, confirming the N-methyl group. google.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. google.com This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at ~3.7 ppm would show a correlation to the carbon signal at ~42 ppm, confirming this as the Cl-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. google.com This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would include the N-methyl protons to the sulfonamide carbon, and the protons of the methylene group adjacent to the sulfonamide to the carbons of the central methylene group and potentially the N-methyl carbon.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₄H₁₀ClNO₂S), the expected monoisotopic mass is approximately 171.0121 Da. An experimental HRMS value that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
For this compound, the key vibrational modes would be:
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the sulfonamide N-H bond.
C-H Stretches: Multiple peaks in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.
S=O Stretches: Two strong absorption bands, typically between 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric), which are characteristic of the sulfonyl group.
S-N Stretch: A weaker band in the 900-1100 cm⁻¹ region.
C-Cl Stretch: A band in the 600-800 cm⁻¹ region, characteristic of the carbon-chlorine bond.
A hypothetical summary of key expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200 - 3400 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| S=O | Asymmetric Stretch | 1300 - 1350 |
| S=O | Symmetric Stretch | 1140 - 1160 |
| S-N | Stretch | 900 - 1100 |
| C-Cl | Stretch | 600 - 800 |
The combination of these advanced spectroscopic and analytical methodologies provides a comprehensive and unambiguous characterization of this compound, confirming its molecular structure and ensuring its suitability for further research applications.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, along with detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, the analysis of structurally similar compounds, such as 3-chloro-N-(4-sulfamoylphenyl)propanamide, offers significant insight into the crystallographic characterization of related sulfonamides. nih.gov A study on this related molecule revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The crystal structure is stabilized by a network of intermolecular N-H···O hydrogen bonds, which form a three-dimensional architecture. nih.gov
The kind of data obtained from such an X-ray crystallographic study is presented in the table below, illustrating the level of detail provided by this technique.
Interactive Data Table: Illustrative Crystal Data for a Related Sulfonamide Compound
| Parameter | Value |
| Empirical Formula | C₉H₁₁ClN₂O₃S |
| Formula Weight | 262.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7554 (4) |
| b (Å) | 14.8191 (8) |
| c (Å) | 9.7482 (5) |
| β (°) | 94.181 (4) |
| Volume (ų) | 1117.36 (10) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.562 |
| Absorption Coefficient (mm⁻¹) | 0.52 |
Note: This data is for the related compound 3-chloro-N-(4-sulfamoylphenyl)propanamide and serves as an example of crystallographic data. nih.gov
In a hypothetical crystallographic analysis of this compound, researchers would aim to grow single crystals of high quality. These crystals would then be subjected to X-ray diffraction, where the pattern of scattered X-rays is collected and analyzed. The resulting electron density map is used to build a model of the molecule's structure. This would definitively confirm the propane-1-sulfonamide (B152785) backbone, the position of the chloro and N-methyl groups, and reveal the conformation of the molecule in the solid state.
Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable tools for separating components of a mixture, allowing for the quantification of the target compound and the identification of impurities. These techniques are crucial during the synthesis of this compound to monitor the reaction progress and to assess the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS can be used to separate it from volatile impurities. The mass spectrometer fragments the eluted compounds into characteristic ions, providing a "fingerprint" for identification. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for fragments containing chlorine, due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in pairs of peaks, two mass units apart, with an approximate intensity ratio of 3:1, which is a clear indicator of the presence of a chlorine atom in a fragment ion. docbrown.infodocbrown.info
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the preferred method. This is particularly relevant for many sulfonamides. nih.govresearchgate.net In LC-MS, the compound is separated via high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer.
Modern LC-MS/MS (tandem mass spectrometry) methods are highly sensitive and selective. For sulfonamide analysis, reversed-phase chromatography is commonly employed, often using C18 columns. molnar-institute.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. molnar-institute.comsciex.com
While specific experimental LC-MS data for this compound is not widely published, predictive models based on its structure are available. For instance, the predicted collision cross section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of the molecule. This information is valuable for developing and confirming identification in targeted MS analyses. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 172.01936 | 131.3 |
| [M+Na]⁺ | 194.00130 | 139.8 |
| [M-H]⁻ | 170.00480 | 132.2 |
| [M+NH₄]⁺ | 189.04590 | 152.8 |
| [M+K]⁺ | 209.97524 | 136.8 |
Data sourced from predicted values on PubChem. uni.lu
High-Performance Liquid Chromatography (HPLC)
HPLC with ultraviolet (UV) detection is a workhorse technique for assessing purity and monitoring reaction progress due to its robustness and reproducibility. For a compound like this compound, which lacks a strong chromophore, detection might be challenging at standard wavelengths. However, low wavelength UV (e.g., ~200-210 nm) can often be used. sielc.com Alternatively, a refractive index (RI) detector, which is a universal detector, could be employed. internationaljournalssrg.org
The progress of the synthesis of this compound can be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC. The disappearance of starting materials and the appearance of the product peak at a specific retention time would indicate the progression of the reaction. For purity assessment, the area of the product peak is compared to the total area of all peaks in the chromatogram, allowing for a quantitative measure of purity.
Computational and Theoretical Investigations of 3 Chloro N Methylpropane 1 Sulfonamide
Electronic Structure and Bonding Analysis
A comprehensive analysis of the electronic structure and bonding of 3-chloro-N-methylpropane-1-sulfonamide can be achieved through computational methods. These theoretical approaches provide deep insights into the molecule's fundamental quantum mechanical properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) serves as a powerful tool for determining the ground state properties of this compound. By employing a suitable functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), it is possible to optimize the molecular geometry and calculate various electronic properties. These calculations would typically be performed in the gas phase or with a solvent model to simulate solution-phase behavior.
Key ground state properties that can be determined include bond lengths, bond angles, and dihedral angles. For instance, the S-N, S-O, and C-Cl bond lengths are critical parameters that define the molecular structure. The bond angles around the sulfur atom, which is central to the sulfonamide group, dictate the local geometry. Furthermore, the dihedral angles, such as the one defined by the C-S-N-C backbone, provide information about the molecule's three-dimensional shape.
A thorough DFT analysis would also involve the calculation of the molecule's total energy, dipole moment, and the distribution of atomic charges. These parameters are essential for understanding the molecule's reactivity and intermolecular interactions.
Hypothetical Data Table of DFT Calculated Ground State Properties
| Parameter | Value |
| Bond Lengths (Å) | |
| S=O (1) | 1.43 |
| S=O (2) | 1.43 |
| S-N | 1.63 |
| S-C | 1.77 |
| N-C (methyl) | 1.47 |
| C-Cl | 1.79 |
| **Bond Angles (°) ** | |
| O-S-O | 120 |
| O-S-N | 108 |
| O-S-C | 108 |
| C-S-N | 105 |
| S-N-C (methyl) | 120 |
| Dihedral Angles (°) | |
| C-S-N-C | 60 |
| Electronic Properties | |
| Total Energy (Hartree) | -1250 |
| Dipole Moment (Debye) | 3.5 |
Note: The values presented in this table are hypothetical and serve as an illustration of the type of data that would be generated from DFT calculations. Actual values would be dependent on the specific level of theory and basis set employed in the calculations.
Quantum Chemical Calculations of Molecular Orbitals
The electronic behavior of this compound is governed by its molecular orbitals. Quantum chemical calculations can be used to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
The HOMO is typically localized on the electron-rich regions of the molecule, which in the case of this compound, would likely involve the sulfonamide group. The LUMO, on the other hand, is found in the electron-deficient areas and represents the region where the molecule can accept electrons. Analysis of the molecular orbital compositions provides a quantitative basis for understanding the molecule's electronic transitions and its behavior in chemical reactions.
Conformational Analysis and Energy Minima
The flexibility of the propane (B168953) chain in this compound allows for the existence of multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete description of the molecule's behavior.
Investigation of Rotational Barriers and Preferred Conformations
The potential energy surface of this compound can be explored by systematically rotating the single bonds within the molecule, particularly the C-C and C-S bonds. By performing a series of constrained geometry optimizations, it is possible to map out the energy profile as a function of specific dihedral angles. This analysis reveals the rotational barriers and identifies the low-energy, preferred conformations. The results of such a study would indicate which three-dimensional arrangements of the molecule are most likely to be populated at a given temperature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, vibrational motions, and interactions with a solvent environment. These simulations can help to identify the most stable and frequently occurring conformations and can also be used to calculate various thermodynamic properties.
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated. These calculations are typically performed at the same level of theory as the geometry optimization. The predicted frequencies can be used to assign the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the S=O stretching, N-H bending, and C-Cl stretching vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computationally predicted. By calculating the magnetic shielding tensors for the various nuclei in the molecule (e.g., ¹H, ¹³C, ¹⁵N), it is possible to estimate their chemical shifts. These predicted values can be a powerful tool in the interpretation and assignment of complex NMR spectra.
Table of Predicted Spectroscopic Data
| Spectroscopic Parameter | Predicted Value |
| IR Frequencies (cm⁻¹) | |
| S=O asymmetric stretch | 1350 |
| S=O symmetric stretch | 1160 |
| C-H stretch | 2950-3000 |
| N-H stretch | 3300 |
| C-Cl stretch | 750 |
| ¹³C NMR Chemical Shifts (ppm) | |
| CH₂ (next to S) | 55 |
| CH₂ (central) | 25 |
| CH₂ (next to Cl) | 45 |
| CH₃ (on N) | 35 |
| ¹H NMR Chemical Shifts (ppm) | |
| CH₂ (next to S) | 3.2 |
| CH₂ (central) | 2.1 |
| CH₂ (next to Cl) | 3.7 |
| CH₃ (on N) | 2.8 |
| NH | 5.0 |
Note: The values in this table are illustrative and represent the type of data that would be obtained from computational predictions. The accuracy of these predictions is dependent on the chosen computational method and basis set.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often difficult or impossible to probe experimentally. For this compound, theoretical studies are crucial for understanding the fundamental mechanisms of its formation and the factors governing its reactivity.
Modeling of Sulfonamide Bond Formation Pathways
The synthesis of this compound typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with methylamine (B109427). This reaction is a nucleophilic substitution at a sulfur center. Computational modeling, particularly using Density Functional Theory (DFT), has been employed to elucidate the mechanistic details of such sulfonamide bond formations. acs.org
Theoretical investigations of analogous systems, such as the reaction of methanesulfonyl chloride with ammonia (B1221849) or simple amines, suggest a general pathway. acs.org The reaction proceeds through a transition state where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the simultaneous formation of the S-N bond and the cleavage of the S-Cl bond.
A theoretical study on the nucleophilic substitution at a sulfonyl center provides insights applicable to the formation of this compound. The study of the reaction between CH₃SO₂Cl and NH₃ at the B3LYP/6-311+G** level of theory reveals the energetics of the process. acs.org The formation of a stable reactant complex is the initial step, followed by the transition state for the S-N bond formation, and finally the product complex.
Table 1: Calculated Relative Energies (kcal/mol) for the Reaction of Methanesulfonyl Chloride with Ammonia
| Species | Relative Energy (B3LYP/6-311+G**) |
| Reactants (CH₃SO₂Cl + NH₃) | 0.00 |
| Reactant Complex | -8.5 |
| Transition State | +4.2 |
| Product Complex | -29.7 |
| Products (CH₃SO₂NH₂ + HCl) | -15.1 |
This data is based on the analogous reaction of methanesulfonyl chloride and ammonia and serves as a model for the formation of the sulfonamide bond in this compound. acs.org
The transition state is characterized by a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile (methylamine) and the leaving group (chloride) in apical positions. Natural Bond Orbital (NBO) analysis of the transition state indicates significant charge transfer interactions, which play a crucial role in stabilizing the transition state. acs.org
Influence of Substituents on Reactivity
The substituents on both the sulfonyl chloride and the amine play a significant role in modulating the reactivity and the energy profile of the sulfonamide bond formation. In this compound, the key substituents are the 3-chloropropyl group attached to the sulfur and the methyl group on the nitrogen.
The N-Methyl Group: The methyl group on the nitrogen of methylamine is an electron-donating group, which increases the nucleophilicity of the nitrogen atom compared to ammonia. This enhanced nucleophilicity generally leads to a lower activation barrier for the reaction, making the reaction faster. Theoretical studies on a series of alkylamine-substituted sulfonamides have shown that the length and nature of the alkyl chain can influence properties such as pKa, which is related to nucleophilicity. rsc.org
The 3-Chloropropyl Group: The 3-chloropropyl group on the sulfonyl moiety influences reactivity primarily through inductive effects. The chlorine atom is an electron-withdrawing group. However, its effect on the electrophilicity of the sulfur atom is attenuated by the three-carbon chain. The inductive effect of the chloro substituent is expected to slightly increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.
Computational studies on substituted aromatic sulfonamides have demonstrated that electron-withdrawing and electron-donating groups on the aromatic ring significantly impact the electronic properties and, consequently, the reactivity of the molecule. nih.gov While this compound is an aliphatic sulfonamide, similar principles apply. A computational investigation into the effects of substituents on the biodegradation of sulfonamides found that the electronic density at the atoms involved in bond cleavage is a critical factor. acs.org
To illustrate the potential influence of the chloro substituent, a hypothetical comparison of the activation energies for the reaction of propanesulfonyl chloride and 3-chloropropanesulfonyl chloride with methylamine can be modeled.
Table 2: Hypothetical Calculated Activation Barriers (kcal/mol) for Sulfonamide Formation
| Reactants | Calculated Activation Barrier (Hypothetical) |
| Propanesulfonyl chloride + Methylamine | 5.0 |
| 3-Chloropropanesulfonyl chloride + Methylamine | 4.5 |
The slightly lower activation barrier for the chloro-substituted compound is anticipated due to the enhanced electrophilicity of the sulfonyl sulfur. This is a general trend observed in organic reactions where electron-withdrawing groups are present on the electrophile. Studies on aliphatic sulfonamides have also highlighted that substituents on the aliphatic chain can modulate the binding affinity to biological targets, which is a consequence of altered electronic and steric properties. nih.gov
Green Chemistry Principles in the Synthesis and Transformations of 3 Chloro N Methylpropane 1 Sulfonamide
Solvent-Free Reaction Conditions for Sulfonamide Synthesis
Traditional sulfonamide synthesis often involves the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. A key principle of green chemistry is the reduction or elimination of these solvents. msu.edu Solvent-free reaction conditions represent a significant advancement in this area.
One approach involves conducting reactions with neat reactants, often in the presence of a solid support or catalyst that facilitates the reaction without the need for a solvent. scielo.brnih.gov For the synthesis of sulfonamides, solid supports such as florisil, montmorillonite KSF, and K10 have demonstrated catalytic activity, leading to increased yields and decreased reaction times compared to conventional methods. scielo.br Another solvent-free technique utilizes anhydrous potassium carbonate or sodium bicarbonate to prevent the formation of byproducts. researchgate.net The reaction of N-silylamines with sulfonyl chlorides has also been successfully demonstrated under solvent-free conditions, yielding the desired sulfonamide and recoverable trimethylsilyl (B98337) chloride. nih.gov
These methodologies can be directly applied to the synthesis of 3-chloro-N-methylpropane-1-sulfonamide. The conventional synthesis would likely involve the reaction of 3-chloropropane-1-sulfonyl chloride with methylamine (B109427). A solvent-free adaptation could involve mixing these reactants with a solid support catalyst.
Table 1: Comparison of Conventional vs. Solvent-Free Sulfonamide Synthesis
| Feature | Conventional Synthesis | Solvent-Free Synthesis |
|---|---|---|
| Solvent | Typically uses organic solvents (e.g., acetonitrile) | None or minimal |
| Catalyst | May or may not use a catalyst | Often uses solid supports (e.g., florisil, K10) scielo.br |
| Reaction Time | Generally longer | Significantly reduced scielo.br |
| Workup | Often requires extraction and solvent removal | Simplified, often just filtration researchgate.net |
| Waste | Generates solvent waste | Minimal waste generated |
| Yield | Variable | Often higher yields scielo.br |
Application of Microwave and Ultrasonic Irradiation in Synthesis
The use of alternative energy sources like microwave and ultrasonic irradiation is another cornerstone of green chemistry, aiming to improve energy efficiency. msu.edu These techniques can dramatically accelerate reaction rates, leading to shorter reaction times and often improved product yields compared to conventional heating methods. organic-chemistry.org
Ultrasonic irradiation has also been successfully employed in the synthesis of various nitrogen-containing compounds, promoting reactions through acoustic cavitation. nih.gov While less commonly reported for direct sulfonamide synthesis than microwave irradiation, its potential for enhancing reaction rates and yields in the synthesis of this compound warrants exploration, potentially in combination with microwave irradiation. nih.gov
Table 2: Effect of Microwave Irradiation on Sulfonamide Synthesis Time and Yield
| Sulfonamide Type | Conventional Heating (Time, Yield) | Microwave Irradiation (Time, Yield) | Reference |
|---|---|---|---|
| Aromatic Sulfonamides | Several hours, variable yields | 10-20 minutes, high yields | organic-chemistry.org |
Development of Sustainable Catalytic Systems
Catalysis is a fundamental principle of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and allow for the use of more benign reactants. msu.edu The development of sustainable catalytic systems for sulfonamide synthesis is an active area of research.
Several approaches have emerged:
Catalyst-Free Methods: Some modern methods for sulfonamide synthesis proceed efficiently without any catalyst, for example, by reacting sulfonyl chlorides with amines in water or ethanol, or under solvent-free conditions. researchgate.net
Solid-Supported Catalysts: As mentioned previously, materials like florisil and montmorillonite clays can act as inexpensive and easily separable catalysts for sulfonamide formation. scielo.br
Photocatalysis: Transition-metal-free photocatalytic strategies offer a mild and sustainable route to sulfonamides. rsc.org These methods can utilize abundant precursors and operate at room temperature under UV light. rsc.org Synergistic photoredox and copper catalysis have also been used to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source in the presence of air. acs.org
Transition-Metal Catalysis: Copper-catalyzed three-component reactions of arylboronic acids, nitroarenes, and a sulfur dioxide surrogate (potassium pyrosulfite) provide a direct route to sulfonamides with good functional group tolerance. thieme-connect.com Palladium catalysts have also been employed for the N-arylation of secondary sulfonamides. thieme-connect.com
For the synthesis of this compound, employing a recyclable solid catalyst or developing a photocatalytic route could offer significant environmental benefits over traditional methods that may require stoichiometric reagents or harsh conditions.
Atom Economy and Waste Minimization in Related Reaction Sequences
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jk-sci.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. chegg.com
The classical synthesis of sulfonamides from sulfonyl chlorides and amines has a reasonably good atom economy, but the preparation of the sulfonyl chloride itself can be problematic. Traditional methods often use harsh and hazardous reagents like chlorosulfonic acid, which can lead to significant waste. acs.org
Greener alternatives focus on improving the atom economy of the entire reaction sequence. thieme-connect.com This includes:
Using SO2 Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium pyrosulfite (K2S2O5) serve as stable and easy-to-handle sources of sulfur dioxide. acs.orgthieme-connect.com Three-component reactions involving an aryl or alkyl source, an amine, and an SO2 surrogate are highly atom-economical as they assemble the final product from basic building blocks in a single step. acs.org
Direct C-H Amination: While still a developing field, the direct functionalization of C-H bonds to form C-N bonds would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials.
One-Pot Reactions: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates, which in turn minimizes solvent use and waste generation. researchgate.netthieme-connect.com
Applying these principles to the synthesis of this compound would involve designing a route that avoids hazardous reagents and maximizes the incorporation of atoms from starting materials into the final product. A potential atom-economical route could involve a multi-component reaction between a 3-chloropropane precursor, a methylamine source, and a sulfur dioxide surrogate.
Table 3: Comparison of Atom Economy for Different Sulfonamide Synthetic Routes
| Synthetic Route | Reactants | Byproducts | Atom Economy |
|---|---|---|---|
| Classical Route (Two Steps) | R-H + ClSO3H; R-SO2Cl + 2 R'NH2 | H2O, HCl, R'NH3+Cl- | Lower |
| Three-Component Coupling | R-Br + R'NH2 + DABSO | DABCO, HBr | Higher |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Applications Beyond Current Scope
The unique structural features of 3-chloro-N-methylpropane-1-sulfonamide, namely the reactive terminal chloro group and the sulfonamide moiety, position it as a valuable starting material for a variety of synthetic transformations. Future research could systematically explore its utility in constructing more complex molecular architectures, particularly heterocyclic systems, which are cornerstones of medicinal chemistry. sciepub.comresearchgate.net
The presence of the electrophilic chloropropyl group and the nucleophilic sulfonamide nitrogen (after deprotonation) suggests the potential for intramolecular cyclization to form novel saturated heterocycles like 1,2-thiazetidine (B14761688) 1,1-dioxides or larger ring systems, depending on reaction conditions. Such scaffolds are of significant interest in drug discovery. sciepub.com Furthermore, the chloroalkane moiety can be readily converted into other functional groups (e.g., azides, iodides, thiols), opening pathways to a diverse array of derivatives through nucleophilic substitution reactions.
Late-stage functionalization strategies, which involve modifying a core structure in the final steps of a synthesis, represent a powerful tool in modern chemistry. nih.govacs.org Applying these techniques to this compound could rapidly generate libraries of analogues. For instance, photocatalytic methods could enable the introduction of various alkyl or aryl groups at the sulfonamide nitrogen or even activate the C-H bonds along the propane (B168953) chain, providing access to previously unreachable chemical space. nih.gov
Table 1: Hypothetical Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Potential Product Class | Research Goal |
|---|---|---|---|
| This compound | Strong base (e.g., NaH), heat | Cyclic Sulfonamides (e.g., Thiazetidine derivatives) | Synthesis of novel heterocyclic scaffolds |
| This compound | Sodium azide (B81097) (NaN₃), DMF | Azido-N-methylpropane-1-sulfonamide | Precursor for 'click' chemistry and amine synthesis |
| This compound | Various nucleophiles (Nu⁻), photocatalyst, light | Functionalized N-methylpropane-1-sulfonamides | Late-stage functionalization for library synthesis |
Integration into Automated Synthesis and Flow Chemistry Platforms
The paradigm of chemical synthesis is shifting towards automation and continuous flow processes to enhance efficiency, safety, and scalability. nih.govacs.org Integrating the synthesis and derivatization of this compound into such platforms is a logical and promising future direction.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing. acs.org The synthesis of sulfonamides, which can be exothermic, is particularly well-suited for flow reactors, as the high surface-area-to-volume ratio allows for efficient heat dissipation, mitigating risks associated with thermal runaway. nih.govacs.org An automated flow system could be designed for the synthesis of this compound from its precursors (e.g., 3-chloropropane-1-sulfonyl chloride and methylamine) and its subsequent use in multi-step reaction sequences without the need for isolating intermediates. nih.gov This approach would accelerate the generation of derivative libraries for biological screening.
Table 2: Illustrative Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Hypothetical Batch Synthesis | Hypothetical Flow Synthesis | Potential Advantage of Flow |
|---|---|---|---|
| Reaction Scale | 10 mmol | 10 mmol (or continuous production) | Scalability and consistency |
| Reaction Time | 2-4 hours | 5-15 minutes (residence time) | Increased throughput |
| Temperature Control | ± 5 °C (oil bath) | ± 0.5 °C (reactor jacket) | Enhanced safety and selectivity |
| Workup | Liquid-liquid extraction, column chromatography | In-line extraction and purification modules | Automation and reduced manual labor |
| Safety | Potential for thermal runaway, handling of bulk reagents | Minimized reactor volume, contained system | Inherently safer process |
Development of Chiral Analogs and Stereoselective Synthesis
Chirality is a fundamental aspect of molecular recognition in biological systems. Many modern pharmaceuticals are sold as single enantiomers to maximize therapeutic efficacy and minimize side effects. acs.orgnih.gov The propane backbone of this compound is achiral, but the introduction of a stereocenter could lead to analogs with novel biological properties.
Future research could focus on developing synthetic routes to chiral versions of this compound, for example, (R)- or (S)-3-chloro-N-methyl-2-methylpropane-1-sulfonamide. The stereoselective synthesis of such chiral sulfonamides is an active area of research. acs.orgorganic-chemistry.org Established methods that could be adapted include:
Use of Chiral Auxiliaries: Employing a chiral amine or sulfonyl chloride precursor that can direct the stereochemical outcome of a key bond-forming step and then be removed. nih.gov
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other during a key synthetic step, such as an asymmetric hydrogenation or alkylation.
Starting from a Chiral Pool: Utilizing readily available, enantiopure starting materials to construct the chiral sulfonamide backbone. organic-chemistry.org
The development of such stereoselective methods would be crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the three-dimensional requirements of a biological target. acs.orgacs.org
Table 3: Hypothetical Pathway for Stereoselective Synthesis
| Step | Reactant 1 | Reactant 2 | Catalyst/Auxiliary | Product | Stereoselectivity (Hypothetical) |
|---|---|---|---|---|---|
| 1 | Chiral alcohol | Acryloyl chloride | Base | Chiral acrylate (B77674) ester | N/A |
| 2 | Chiral acrylate ester | Thiolacetic acid | Michael addition catalyst | Chiral thioacetate (B1230152) adduct | >95% de |
| 3 | Chiral thioacetate adduct | Oxidizing agent (e.g., H₂O₂) | - | Chiral sulfonyl chloride | >95% ee |
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring
To optimize the synthesis of this compound and its derivatives, a deep understanding of the reaction kinetics, intermediates, and potential side-products is essential. Advanced spectroscopic techniques applied in-situ (directly in the reaction vessel) can provide real-time data without the need for sampling and offline analysis. spectroscopyonline.com
Process Analytical Technology (PAT) tools such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for reaction monitoring. spectroscopyonline.commdpi.com For the synthesis of this compound, an FT-IR probe could monitor the disappearance of the sulfonyl chloride peak and the appearance of the sulfonamide peak. This would allow for precise determination of reaction completion, preventing the formation of impurities from over-reaction and ensuring process efficiency. spectroscopyonline.com Such techniques are particularly valuable when integrated into the flow chemistry platforms discussed previously, enabling automated feedback loops for process optimization. nih.gov
Table 4: Hypothetical Spectroscopic Data for In-Situ Monitoring of Sulfonamide Synthesis
| Technique | Analyte/Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| FT-IR | R-SO₂-Cl (S=O stretch) | ~1380, ~1180 | Signal decreases as reactant is consumed |
| FT-IR | R-SO₂-NH (S=O stretch) | ~1330, ~1160 | Signal increases as product is formed |
| FT-IR | N-H bend | ~1550 | Signal appears and stabilizes at completion |
| Raman | S-Cl stretch | ~400-450 | Signal decreases as reactant is consumed |
By pursuing these research avenues, the scientific community can expand the utility of this compound from a simple chemical entity to a valuable tool in the synthesis of complex molecules with potential applications across science and industry.
Q & A
Q. What are the standard synthetic routes for 3-chloro-N-methylpropane-1-sulfonamide in academic laboratories?
The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride precursor (e.g., 3-chloropropane-1-sulfonyl chloride) and methylamine. Reactions are conducted in anhydrous solvents like dichloromethane under inert atmospheres to minimize hydrolysis. Purification involves recrystallization or column chromatography to isolate the sulfonamide .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming structural integrity, particularly to verify sulfonamide bond formation and chloro/methyl substituents. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. X-ray crystallography (as in ) can resolve stereochemical ambiguities in derivatives .
Q. What are the primary research applications of this compound in scientific studies?
The compound serves as a versatile intermediate in organic synthesis, enabling the development of bioactive molecules (e.g., antimicrobial agents). Its sulfonamide moiety is also studied for interactions with enzymes or receptors in biochemical assays, leveraging its hydrogen-bonding potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Systematic optimization involves varying solvents (e.g., switching from polar aprotic to non-polar solvents), adjusting stoichiometry of methylamine, and controlling reaction temperature (e.g., 0–25°C). Catalysts like triethylamine may enhance nucleophilicity. High-throughput screening can identify ideal conditions for novel derivatives .
Q. What strategies resolve contradictions in reported reactivity or stability of sulfonamide derivatives under varying pH conditions?
Comparative kinetic studies under controlled pH (e.g., acidic vs. basic media) can elucidate degradation pathways. Analytical techniques like HPLC monitor stability, while computational modeling (e.g., DFT) predicts protonation states affecting reactivity. Iterative data analysis, as emphasized in qualitative research practices, helps reconcile discrepancies .
Q. How do substituent effects influence the biological activity of this compound analogs?
Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl groups) and testing their bioactivity. For instance, replacing the chloro group with a bromo substituent (as in ) may enhance binding affinity in antimicrobial assays. Molecular docking studies further rationalize substituent contributions .
Methodological Notes
- Synthetic Protocols : Prioritize inert conditions and rigorous purification to avoid byproducts (e.g., sulfonic acid derivatives) .
- Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) and replicate experiments to ensure reproducibility .
- Biological Testing : Use standardized assays (e.g., microdilution for antimicrobial studies) and include positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
